Nicotinic acid, heptyl ester
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Overview
Description
Nicotinic acid, heptyl ester, also known as heptyl nicotinate, is an organic compound with the molecular formula C13H19NO2. It is an ester derivative of nicotinic acid (vitamin B3) and heptanol.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nicotinic acid, heptyl ester can be synthesized through esterification reactions. One common method involves the reaction of nicotinic acid with heptanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction typically requires heating to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Nicotinic acid, heptyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back into nicotinic acid and heptanol.
Oxidation and Reduction: While specific oxidation and reduction reactions for this ester are less common, it can participate in redox reactions under appropriate conditions.
Substitution: The ester group can be substituted by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products:
Hydrolysis: Nicotinic acid and heptanol.
Oxidation: Potential formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Nicotinic acid, heptyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of nicotinic acid, heptyl ester involves its interaction with specific molecular targets:
Nicotinic Acid Receptors: It binds to and activates nicotinic acid receptors, influencing lipid metabolism and reducing triglyceride levels.
Pathways Involved: The activation of these receptors leads to a cascade of intracellular events, including the inhibition of diacylglycerol acyltransferase-2, which reduces triglyceride synthesis.
Comparison with Similar Compounds
Nicotinic Acid (Vitamin B3): The parent compound, involved in various metabolic processes.
Nicotinamide: Another derivative of nicotinic acid, used in skincare and as a dietary supplement.
Other Esters of Nicotinic Acid: Such as methyl nicotinate and ethyl nicotinate, which have similar structures but different alkyl groups.
Uniqueness: Nicotinic acid, heptyl ester is unique due to its specific ester group, which imparts distinct physicochemical properties and biological activities compared to other nicotinic acid derivatives. Its longer alkyl chain (heptyl group) may influence its solubility, bioavailability, and interaction with biological targets .
Properties
CAS No. |
100618-60-8 |
---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
heptyl pyridine-3-carboxylate |
InChI |
InChI=1S/C13H19NO2/c1-2-3-4-5-6-10-16-13(15)12-8-7-9-14-11-12/h7-9,11H,2-6,10H2,1H3 |
InChI Key |
MBYWGKLWYUEAKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
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